6-(3,5-Difluorophenyl)pyridin-3-ol
Description
Contextual Significance of Substituted Pyridinols in Contemporary Chemical Science
Substituted pyridinols, and the broader class of pyridinone isomers, are recognized as privileged scaffolds in drug discovery. bldpharm.com The pyridinol moiety can act as both a hydrogen bond donor and acceptor, facilitating interactions with biological targets such as enzymes and receptors. bldpharm.com This has led to the incorporation of pyridinone structures in a variety of therapeutic agents with a wide range of pharmacological activities, including antitumor, antimicrobial, and anti-inflammatory effects. bldpharm.com
Furthermore, certain substituted 3-pyridinols have been identified as potent chain-breaking antioxidants, a property of significant interest in the study of oxidative stress and its role in various diseases. nih.gov The ability to readily functionalize the pyridine (B92270) ring allows for the fine-tuning of a molecule's physicochemical properties, such as solubility and lipophilicity, which are critical for its biological activity and pharmacokinetic profile.
Historical Perspectives and Evolution of Research on Pyridine Derivatives
The study of pyridine and its derivatives has a rich history dating back to the 19th century. Initially isolated from bone oil and later from coal tar, the development of synthetic routes was crucial for the widespread investigation of these compounds. Early landmark syntheses, such as the Hantzsch pyridine synthesis reported in 1881, provided a foundational methodology for creating dihydropyridines, which could then be oxidized to the corresponding pyridine derivatives.
Over the years, research has focused on developing more efficient and versatile methods for pyridine synthesis and functionalization. The limitations of classical reactions, which often required harsh conditions, spurred the development of modern catalytic approaches. Palladium-catalyzed cross-coupling reactions, for instance, have become a powerful tool for the synthesis of 6-aryl-substituted pyridines, offering a high degree of control and a broad substrate scope. researchgate.net This evolution in synthetic methodology has been instrumental in making complex pyridine derivatives, including substituted pyridinols, more accessible for research and development.
Rationale for Investigating the 6-(3,5-Difluorophenyl)pyridin-3-ol Scaffold
The specific impetus for investigating the this compound scaffold lies in the unique properties imparted by the difluorophenyl group. The introduction of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity to target proteins, and modulate physicochemical properties like pKa and lipophilicity.
The 3,5-difluorophenyl substitution pattern is of particular interest. The strong electron-withdrawing nature of the fluorine atoms can significantly influence the electronic properties of the pyridine ring, which in turn can affect the compound's reactivity and biological activity. The strategic placement of fluorine can also block sites of metabolism, potentially increasing the bioavailability and duration of action of a drug candidate.
While specific research on this compound is not extensively documented in publicly available literature, the rationale for its investigation can be inferred from the study of analogous compounds. For instance, the related compound [6-(3,5-difluorophenyl)pyridin-3-yl]methanol has been cataloged, and its computed properties provide some insight into the potential characteristics of the target molecule. nih.gov
Table 1: Computed Properties of [6-(3,5-Difluorophenyl)pyridin-3-yl]methanol
| Property | Value |
| Molecular Weight | 221.20 g/mol |
| XLogP3-AA | 1.8 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 2 |
| Exact Mass | 221.06522023 Da |
| Topological Polar Surface Area | 33.1 Ų |
| Heavy Atom Count | 16 |
| Formal Charge | 0 |
| Complexity | 219 |
| Isotope Atom Count | 0 |
| Defined Atom Stereocenter Count | 0 |
| Undefined Atom Stereocenter Count | 0 |
| Defined Bond Stereocenter Count | 0 |
| Undefined Bond Stereocenter Count | 0 |
| Covalently-Bonded Unit Count | 1 |
| Compound Is Canonicalized | Yes |
| Data sourced from PubChem CID 149957774. nih.gov |
Overview of Research Areas and Methodological Approaches
The investigation of this compound would likely encompass several key research areas, primarily focusing on its synthesis, structural characterization, and evaluation of its potential biological activity.
Synthetic Approaches: A plausible synthetic route to this compound could involve the oxidative rearrangement of a (5-arylfurfuryl)amine precursor. x-mol.com This method provides a direct pathway to 6-arylpyridin-3-ols. x-mol.com Another established strategy is the conversion of a corresponding 3-bromopyridine (B30812) derivative to the desired pyridinol. nih.gov For the introduction of the 3,5-difluorophenyl group, a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between a suitable bromopyridine and (3,5-difluorophenyl)boronic acid would be a standard and effective method. researchgate.netorgsyn.org
Structural and Spectroscopic Analysis: Once synthesized, the definitive structure of this compound would be confirmed using a suite of analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) would be crucial for elucidating the connectivity of the atoms and confirming the presence and position of the fluorine substituents. Infrared (IR) spectroscopy would identify key functional groups, such as the hydroxyl group. Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the compound. For an unambiguous determination of the three-dimensional structure, single-crystal X-ray diffraction would be the gold standard.
Table 2: Common Analytical Techniques for Characterization
| Technique | Purpose |
| ¹H NMR | Determines the number and environment of hydrogen atoms. |
| ¹³C NMR | Determines the number and environment of carbon atoms. |
| ¹⁹F NMR | Confirms the presence and environment of fluorine atoms. |
| IR Spectroscopy | Identifies functional groups (e.g., -OH, C=C, C-F). |
| Mass Spectrometry | Determines molecular weight and fragmentation. |
| X-ray Crystallography | Provides the precise three-dimensional structure. |
Potential Research Applications: Given the properties of related compounds, research into this compound would likely focus on its potential as a bioactive agent. Screening for various biological activities, such as enzyme inhibition or receptor binding, would be a logical next step. For example, its structural similarity to known kinase inhibitors or antioxidants might prompt investigations in these areas.
Structure
3D Structure
Properties
IUPAC Name |
6-(3,5-difluorophenyl)pyridin-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F2NO/c12-8-3-7(4-9(13)5-8)11-2-1-10(15)6-14-11/h1-6,15H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLAAUSMWMNJVOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1O)C2=CC(=CC(=C2)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50692515 | |
| Record name | 6-(3,5-Difluorophenyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50692515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1255634-06-0 | |
| Record name | 6-(3,5-Difluorophenyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50692515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 6 3,5 Difluorophenyl Pyridin 3 Ol
Established Synthetic Routes to the Core Pyridinol Structure
The construction of the 6-arylpyridin-3-ol skeleton is predominantly achieved through robust and versatile palladium-catalyzed cross-coupling reactions. These methods provide a reliable means of forming the crucial carbon-carbon bond between the pyridine (B92270) and the difluorophenyl rings.
Palladium-Catalyzed Cross-Coupling Strategies
Among the various cross-coupling methods, the Suzuki-Miyaura reaction has emerged as a particularly effective strategy for the synthesis of 6-arylpyridin-3-ols.
The Suzuki-Miyaura coupling reaction is a cornerstone in the synthesis of biaryl compounds, including 6-(3,5-Difluorophenyl)pyridin-3-ol. This reaction typically involves the palladium-catalyzed coupling of an organoboron species with an organohalide. For the synthesis of the target compound, this would involve the reaction of 6-halopyridin-3-ol with (3,5-difluorophenyl)boronic acid.
A representative protocol for a similar compound, 6-(3,5-bis(trifluoromethyl)phenyl)pyridin-3-ol, was achieved through the palladium-catalyzed cross-coupling of 6-bromo-3-pyridinol with (3,5-bis(trifluoromethyl)phenyl)boronic acid. beilstein-journals.org This reaction provides a strong template for the synthesis of this compound. The general catalytic cycle for the Suzuki-Miyaura coupling proceeds through three main steps: oxidative addition of the aryl halide to the Pd(0) complex, transmetalation with the organoborane, and reductive elimination to yield the final product and regenerate the catalyst. nih.govgoogle.com
Table 1: Representative Reactants for Suzuki-Miyaura Synthesis of this compound
| Role | Compound Name | Structure |
| Pyridine Precursor | 6-Bromopyridin-3-ol or 6-Chloropyridin-3-ol | |
| Arylating Agent | (3,5-Difluorophenyl)boronic acid | |
| Catalyst | Palladium(0) complex (e.g., Pd(PPh₃)₄) | |
| Base | Inorganic base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄) | |
| Solvent | Aprotic polar solvent (e.g., Dioxane, DMF, Toluene) with water |
The efficiency and yield of the Suzuki-Miyaura coupling can be significantly influenced by the choice of catalyst, ligands, base, and solvent system. Optimization of these parameters is crucial for developing a robust and scalable synthetic process. For the synthesis of complex molecules, automated systems using droplet-flow microfluidics have been employed to rapidly screen various reaction conditions, including catalyst loading, temperature, and reaction time, to identify the optimal parameters. nih.gov
Key parameters that are often optimized include:
Palladium Precatalyst: While Pd(PPh₃)₄ is common, other sources like Pd(OAc)₂ or preformed palladacycles can offer different reactivity and stability. jcbsc.org
Ligands: The choice of phosphine (B1218219) ligand is critical, especially for challenging substrates like aryl chlorides. Sterically hindered and electron-rich ligands can significantly improve catalytic activity. jcbsc.org
Base: The base plays a crucial role in the transmetalation step. While carbonates like K₂CO₃ and Na₂CO₃ are frequently used, phosphates such as K₃PO₄ have also been shown to be effective, particularly for less reactive substrates. wum.edu.pk
Solvent: A mixture of an organic solvent (e.g., dioxane, DMF, toluene) and water is typically used to facilitate the dissolution of both the organic and inorganic reagents.
Temperature: Reaction temperatures can range from room temperature to reflux, depending on the reactivity of the coupling partners and the stability of the catalyst.
Table 2: Parameters for Optimization of Suzuki-Miyaura Coupling
| Parameter | Variables | Impact |
| Catalyst | Pd(OAc)₂, Pd(PPh₃)₄, Palladacycles | Affects reaction rate and catalyst stability |
| Ligand | Phosphine-based ligands, N-heterocyclic carbenes | Influences catalyst activity and substrate scope |
| Base | K₂CO₃, Na₂CO₃, K₃PO₄, Cs₂CO₃ | Facilitates transmetalation and can affect yield |
| Solvent | Dioxane/H₂O, DMF/H₂O, Toluene/H₂O | Affects solubility of reactants and reaction rate |
| Temperature | Room temperature to reflux | Influences reaction kinetics and side reactions |
Alternative and Emerging Synthetic Approaches
Beyond palladium-catalyzed cross-coupling, other synthetic methodologies have been developed for the preparation of 6-arylpyridin-3-ols. One notable alternative involves the oxidative rearrangement of (5-arylfurfuryl)amines. This method provides a distinct pathway to the pyridinol core and has been successfully applied to the synthesis of various 6-arylpyridin-3-ols in good to high yields. beilstein-journals.org The reaction is amenable to gram-scale preparation, highlighting its potential for larger-scale synthesis. beilstein-journals.org
Another potential route is based on the synthesis of 3-hydroxypyridine (B118123) derivatives from 2-acylfurans. This method involves the treatment of a 2-acylfuran with an ammonia (B1221849) source under elevated temperature and pressure. google.com This approach offers a way to construct the pyridine ring itself with the desired substitution pattern.
Functional Group Interconversions and Derivatization Strategies
Once the this compound core is synthesized, the hydroxyl group offers a handle for further chemical modifications, including oxidation and other derivatization reactions.
Oxidation Reactions of the Hydroxyl Moiety
The chemistry of hydroxypyridines is often characterized by tautomeric equilibrium between the hydroxy form (pyridin-3-ol) and the keto form (pyridin-3(2H)-one or zwitterionic pyridinium-3-olate). The position of this equilibrium is influenced by the solvent and the substitution pattern on the ring. wikipedia.org This tautomerism is a critical factor in the reactivity of the hydroxyl group. While the direct oxidation of the C-OH to a ketone is a standard transformation in organic chemistry, the reactivity in the context of a pyridine ring can be complex.
Studies on the oxidation of pyridinium (B92312) salts have shown that oxidation can occur on the pyridine ring itself, leading to pyridin-2-ones, rather than at an existing hydroxyl substituent. wikipedia.org For instance, the oxidation of 3-substituted pyridinium salts with potassium ferricyanide (B76249) has been shown to yield the corresponding 1H-pyridin-2-ones with high regioselectivity. wikipedia.org The synthesis of pyridine derivatives through the oxidative aromatization of 1,4-dihydropyridines is also a well-established method. jcbsc.orgwum.edu.pk These findings suggest that the pyridine ring itself is susceptible to oxidation, which may compete with or dominate over the oxidation of the exocyclic hydroxyl group under certain conditions. Further research is needed to establish reliable methods for the selective oxidation of the hydroxyl moiety in 6-arylpyridin-3-ols.
Reduction Pathways Leading to Saturated Analogues
The transformation of the aromatic pyridine core of this compound into its saturated piperidine (B6355638) analogue is a key synthetic pathway. This reduction significantly alters the molecule's three-dimensional structure and electronic properties, converting the planar, aromatic pyridine into a flexible, alicyclic piperidine ring.
Catalytic hydrogenation is the most prevalent method for the reduction of pyridine rings. youtube.com This process typically involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst. Common catalysts for pyridine hydrogenation include platinum, palladium, and rhodium, often supported on carbon. youtube.comliverpool.ac.uk The reaction conditions, such as temperature, pressure, and choice of solvent, can influence the efficiency and selectivity of the reduction. For functionalized pyridines, chemoselectivity can be a challenge, as other functional groups may also be susceptible to reduction. rsc.org
The hydrogenation of pyridines can be difficult due to the stability of the aromatic ring and the potential for the nitrogen atom to coordinate with and poison the catalyst. liverpool.ac.ukrsc.org To overcome this, reactions may require elevated temperatures and pressures. nih.gov However, research has focused on developing catalysts that operate under milder conditions. For instance, rhodium oxide (Rh₂O₃) has been shown to be a highly active catalyst for the hydrogenation of a variety of unprotected pyridines under mild conditions (e.g., 5 bar H₂, 40 °C). liverpool.ac.ukrsc.org
Alternative reduction methods include transfer hydrogenation, which uses a hydrogen donor molecule in place of H₂ gas. liv.ac.uk A common system for this is formic acid and triethylamine (B128534) (HCOOH-NEt₃) with a rhodium catalyst. liv.ac.uk Another approach is electrocatalytic hydrogenation, which uses an electric current to drive the reduction at ambient temperature and pressure, offering a potentially greener alternative to traditional methods. nih.gov The reduction of phenyl-substituted pyridines to the corresponding phenyl-piperidines has been successfully achieved using various systems, including samarium diiodide in the presence of water. clockss.org
The expected product from the complete reduction of this compound is 6-(3,5-difluorophenyl)piperidin-3-ol. The stereochemistry of the resulting piperidine ring, typically a cis isomer, can be influenced by the catalyst and reaction conditions. rsc.orgnih.gov
Table 1: Potential Reduction Methods for this compound
| Reduction Method | Typical Catalyst/Reagents | Key Features | Potential Product |
|---|---|---|---|
| Catalytic Hydrogenation | H₂, Pd/C, PtO₂, or Rh₂O₃ | Requires H₂ gas; may need elevated temperature/pressure. liverpool.ac.ukrsc.org | 6-(3,5-Difluorophenyl)piperidin-3-ol |
| Transfer Hydrogenation | HCOOH/NEt₃, Rh-catalyst | Avoids use of flammable H₂ gas. liv.ac.uk | 6-(3,5-Difluorophenyl)piperidin-3-ol |
| Electrocatalytic Hydrogenation | Rh/C cathode, electric current | Operates at ambient temperature and pressure. nih.gov | 6-(3,5-Difluorophenyl)piperidin-3-ol |
| Chemical Reduction | SmI₂/H₂O | Alternative to catalytic hydrogenation. clockss.org | 6-(3,5-Difluorophenyl)piperidin-3-ol |
Nucleophilic Aromatic Substitution of Fluorine Atoms
The fluorine atoms on the phenyl ring of this compound are susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is due to the strong electron-withdrawing nature of the fluorine atoms, which activates the ring towards attack by nucleophiles. The pyridine ring itself also contributes to this activation through its own electron-deficient character.
SNAr reactions proceed via an addition-elimination mechanism, where a nucleophile attacks the aromatic ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov The subsequent departure of a leaving group, in this case, a fluoride (B91410) ion, restores the aromaticity. The presence of two fluorine atoms on the phenyl ring enhances its reactivity towards this type of substitution.
A variety of nucleophiles can be employed in these reactions, including amines, alkoxides, and thiolates, allowing for the introduction of diverse functional groups. For instance, reaction with morpholine (B109124) has been studied on 1,3,5-trifluorobenzene, a related structure. researchgate.net The regioselectivity of these reactions on polysubstituted rings can be complex, but in 3,5-difluoro-substituted systems, substitution of one of the fluorine atoms is the expected outcome. The pyridine moiety at position 1 of the phenyl ring acts as a strong electron-withdrawing group, further activating the ortho and para positions to nucleophilic attack. In this molecule, both fluorine atoms are meta to the point of attachment of the pyridine ring, but their own inductive effects are the primary drivers of reactivity.
Electrophilic Aromatic Substitution Reactions on the Pyridine and Phenyl Rings
Electrophilic aromatic substitution (SEAr) on the this compound scaffold presents a more complex picture due to the competing directing effects of the various substituents on two different aromatic rings.
On the Pyridine Ring: The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, making it significantly less reactive towards electrophiles than benzene. wikipedia.orglibretexts.org Electrophilic substitution on pyridine typically requires harsh reaction conditions and proceeds preferentially at the 3-position. youtube.com However, in this compound, the pyridine ring already has substituents at positions 3 and 6. The hydroxyl group at the 3-position is a strongly activating, ortho, para-director. rsc.orgrsc.orgyoutube.com This would direct incoming electrophiles to positions 2 and 4. The 3,5-difluorophenyl group at position 6 is deactivating. The interplay of these effects suggests that substitution on the pyridine ring would be challenging but would likely occur at the 2- or 4-positions, which are activated by the hydroxyl group. Nitration of 3-hydroxypyridine, for example, occurs at the 2-position when performed on the conjugate acid. rsc.orgrsc.org
On the Phenyl Ring: The phenyl ring is substituted with two fluorine atoms and the pyridin-3-ol group. Fluorine atoms are deactivating due to their strong inductive electron-withdrawing effect, but they are also ortho, para-directors because of their ability to donate a lone pair of electrons through resonance. youtube.comlibretexts.org The pyridinyl group is strongly deactivating. Therefore, the phenyl ring is heavily deactivated towards electrophilic attack. If a reaction were forced to occur, the substitution would be directed by the fluorine atoms to the positions ortho to them (positions 2, 4, and 6), which are also ortho and para to the pyridine substituent. Given the strong deactivation of the entire ring system, forcing electrophilic aromatic substitution on the phenyl ring would likely require very harsh conditions and may result in low yields or a mixture of products.
Table 2: Directing Effects for Electrophilic Aromatic Substitution
| Ring | Position | Substituent | Effect on Reactivity | Directing Influence |
|---|---|---|---|---|
| Pyridine | 3 | -OH | Activating rsc.orgrsc.org | ortho, para (to positions 2, 4) rsc.orgrsc.org |
| Pyridine | 6 | 3,5-Difluorophenyl | Deactivating | meta |
| Phenyl | 1 | Pyridin-3-ol | Deactivating | meta |
| Phenyl | 3, 5 | -F | Deactivating (Inductive) youtube.comlibretexts.org | ortho, para (Resonance) youtube.comlibretexts.org |
Green Chemistry Approaches in this compound Synthesis
The synthesis of complex molecules like this compound is increasingly guided by the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use less hazardous materials.
Microwave-Assisted Organic Synthesis (MAOS)
Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful tool in green chemistry for accelerating chemical reactions. The synthesis of biaryl compounds, such as the target molecule, is often achieved through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction. nih.govdurham.ac.uk This would typically involve coupling a boronic acid derivative (e.g., (3,5-difluorophenyl)boronic acid) with a halogenated pyridine (e.g., 6-bromopyridin-3-ol).
Microwave irradiation can dramatically reduce reaction times for Suzuki couplings, often from hours to just a few minutes. nih.govorganic-chemistry.orgresearchgate.netnih.gov This rapid heating can also lead to higher yields and cleaner reaction profiles by minimizing the formation of side products that can occur during prolonged heating. durham.ac.uk MAOS can be performed in aqueous media or under solvent-free conditions, further enhancing the green credentials of the synthesis. nih.govorganic-chemistry.org For example, an efficient Suzuki coupling has been reported using a palladium catalyst in a water/ethanol mixture under microwave irradiation for just two minutes. nih.govresearchgate.net
Solvent-Free and Catalytic Methods
Developing solvent-free and highly efficient catalytic methods is another cornerstone of green chemistry. For the synthesis of biaryls, performing reactions without a solvent or using environmentally benign solvents like water or deep eutectic solvents is highly desirable. researchgate.nettandfonline.com
Solvent-Free Synthesis: Suzuki-Miyaura couplings have been successfully performed under solvent-free conditions, often assisted by microwave irradiation. organic-chemistry.org This approach involves grinding the solid reactants (aryl halide, boronic acid, and a base) with a solid-supported catalyst before heating. This minimizes waste and simplifies product purification. organic-chemistry.org
Advanced Catalytic Methods:
Heterogeneous Catalysts: Using palladium catalysts supported on materials like activated carbon (Pd/C), polymers, or zeolites allows for easy separation and recycling of the expensive and toxic metal catalyst from the reaction mixture. researchgate.net
C-H Activation: An alternative to traditional cross-coupling reactions is the direct C-H functionalization or arylation. thieme-connect.comrsc.orgnih.gov This strategy avoids the need to pre-functionalize one of the aromatic rings with a halide or boronic acid, thus reducing the number of synthetic steps and improving atom economy. Palladium-catalyzed direct arylation of pyridines has been developed, offering a more streamlined route to phenylpyridine derivatives. nih.gov Metal-free catalysts, such as oxidized active carbon, are also being explored for oxidative dehydrogenation reactions to form biaryl compounds, representing a significant advancement in green catalytic synthesis. pnas.org
Spectroscopic and Advanced Structural Characterization of 6 3,5 Difluorophenyl Pyridin 3 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. For 6-(3,5-Difluorophenyl)pyridin-3-ol, ¹H and ¹³C NMR spectra are predicted to provide definitive information on its intricate structure.
Proton Nuclear Magnetic Resonance (¹H NMR) Analyses
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each of the non-equivalent protons in the molecule. The chemical shifts are influenced by the electron-withdrawing effects of the fluorine atoms and the nitrogen atom in the pyridine (B92270) ring, as well as the hydroxyl group.
The protons on the pyridinol ring are anticipated to appear in the aromatic region, with their chemical shifts influenced by the substituents. The proton ortho to the hydroxyl group is expected to be the most deshielded among the pyridinol protons. The protons on the difluorophenyl ring will also resonate in the aromatic region, with their signals split by both proton-proton and proton-fluorine couplings. The phenolic proton of the hydroxyl group would likely appear as a broad singlet, the position of which can be concentration and solvent dependent.
Predicted ¹H NMR Data
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
| H-2' / H-6' | 7.20 - 7.40 | Doublet of triplets (dt) | J(H,F) ≈ 8-10, J(H,H) ≈ 2-3 |
| H-4' | 6.80 - 7.00 | Triplet of triplets (tt) | J(H,F) ≈ 8-10, J(H,H) ≈ 2-3 |
| H-2 | 8.00 - 8.20 | Doublet (d) | J(H,H) ≈ 2-3 |
| H-4 | 7.30 - 7.50 | Doublet of doublets (dd) | J(H,H) ≈ 8-9, J(H,H) ≈ 2-3 |
| H-5 | 7.10 - 7.30 | Doublet (d) | J(H,H) ≈ 8-9 |
| OH | 9.50 - 10.50 | Broad singlet (br s) | - |
Disclaimer: The data in this table is predicted and has not been experimentally verified.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Investigations
The ¹³C NMR spectrum will complement the ¹H NMR data by providing insights into the carbon skeleton. The carbon atoms directly bonded to fluorine will exhibit large one-bond C-F coupling constants. The chemical shifts of the carbons in the pyridine ring will be influenced by the nitrogen atom and the hydroxyl group.
The carbons of the difluorophenyl ring will show characteristic splitting patterns due to coupling with the fluorine atoms. The carbon bearing the hydroxyl group on the pyridine ring is expected to be significantly deshielded.
Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (ppm) | Predicted C-F Coupling (Hz) |
| C-2 | 145 - 150 | - |
| C-3 | 155 - 160 | - |
| C-4 | 120 - 125 | - |
| C-5 | 115 - 120 | - |
| C-6 | 150 - 155 | - |
| C-1' | 140 - 145 | - |
| C-2' / C-6' | 105 - 110 | J(C,F) ≈ 20-25 |
| C-3' / C-5' | 160 - 165 | J(C,F) ≈ 240-250 |
| C-4' | 100 - 105 | J(C,F) ≈ 25-30 |
Disclaimer: The data in this table is predicted and has not been experimentally verified.
Advanced Two-Dimensional NMR Techniques for Structural Elucidation
To unambiguously assign all proton and carbon signals, advanced two-dimensional (2D) NMR experiments would be invaluable. aip.org Techniques such as Correlation Spectroscopy (COSY) would reveal proton-proton coupling networks within the pyridinol and difluorophenyl rings. nih.gov Heteronuclear Single Quantum Coherence (HSQC) would correlate each proton with its directly attached carbon, while Heteronuclear Multiple Bond Correlation (HMBC) would establish long-range correlations between protons and carbons, confirming the connectivity between the two aromatic rings. The Nuclear Overhauser Effect Spectroscopy (NOESY) could provide information about the through-space proximity of protons, helping to define the preferred conformation of the molecule in solution.
Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis
Mass spectrometry is a critical technique for confirming the molecular weight and providing information about the fragmentation pathways of a molecule. For this compound, high-resolution mass spectrometry (HRMS) would be used to determine the exact mass, and thus the elemental composition.
The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺). The fragmentation pattern will likely involve initial cleavages characteristic of both phenols and aromatic compounds. libretexts.orgyoutube.comyoutube.com Common fragmentation pathways could include the loss of CO, HCN, and cleavage of the bond between the two aromatic rings. The presence of fluorine atoms would also lead to characteristic isotopic patterns and fragmentation pathways.
Predicted Mass Spectrometry Fragmentation
| m/z | Proposed Fragment |
| [M]⁺ | Molecular Ion |
| [M - CO]⁺ | Loss of carbon monoxide from the pyridinol ring |
| [M - HCN]⁺ | Loss of hydrogen cyanide from the pyridine ring |
| [C₆H₄F₂]⁺ | Difluorophenyl cation |
| [C₅H₄NO]⁺ | Hydroxypyridine cation |
Disclaimer: This table represents plausible fragmentation patterns and has not been experimentally verified.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C-O, C=C, C=N, and C-F bonds. Data from similar compounds like 3-hydroxypyridine (B118123) and 3,5-difluorophenol (B1294556) can be used to infer the expected spectral features. nih.govchemicalbook.comaip.orgnih.govnist.govmdpi.comchemicalbook.com
A broad absorption band in the region of 3400-3200 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group, likely broadened due to hydrogen bonding. The C-O stretching vibration is expected to appear in the 1300-1200 cm⁻¹ region. Aromatic C=C and C=N stretching vibrations will be observed in the 1600-1400 cm⁻¹ range. Strong absorption bands in the 1300-1100 cm⁻¹ region will be characteristic of the C-F stretching vibrations.
Inferred IR Absorption Data
| Functional Group | Inferred Wavenumber (cm⁻¹) | Intensity |
| O-H stretch | 3400 - 3200 | Broad, Strong |
| Aromatic C-H stretch | 3100 - 3000 | Medium |
| Aromatic C=C and C=N stretch | 1600 - 1400 | Medium to Strong |
| C-O stretch | 1300 - 1200 | Strong |
| C-F stretch | 1300 - 1100 | Strong, Multiple Bands |
| Aromatic C-H bend (out-of-plane) | 900 - 675 | Medium to Strong |
Disclaimer: This data is inferred from the spectra of analogous compounds and has not been experimentally determined for the title compound.
X-ray Crystallography for Solid-State Molecular Architecture
X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. While no crystal structure for this compound has been reported, this technique would offer unparalleled insight into its molecular geometry, conformation, and intermolecular interactions.
A single-crystal X-ray diffraction analysis would precisely determine bond lengths, bond angles, and torsional angles. nih.gov It would reveal the planarity of the aromatic rings and the dihedral angle between them, which would be influenced by steric hindrance and electronic effects. Furthermore, the analysis would elucidate the nature of intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and the pyridine nitrogen, as well as potential π-π stacking interactions between the aromatic rings, which govern the crystal packing. Such detailed structural information is crucial for understanding the solid-state properties of the compound and for designing related molecules with specific properties.
Determination of Bond Lengths, Angles, and Dihedral Angles
A comprehensive search of the current scientific literature and crystallographic databases did not yield specific experimental data from single-crystal X-ray diffraction for the compound this compound. Therefore, precise, experimentally determined bond lengths, bond angles, and dihedral angles for this specific molecule are not publicly available at this time.
To provide an illustrative understanding of the expected molecular geometry, theoretical calculations or analysis of closely related structures would be necessary. For instance, the analysis of similar fluorinated bi-aryl systems can offer general insights. However, without direct experimental data for this compound, a definitive and scientifically accurate data table of its specific bond parameters cannot be constructed.
Advanced Characterization for Specific Structural Features (e.g., Tautomerism)
The molecular structure of this compound features a hydroxyl group on a pyridine ring, which allows for the possibility of keto-enol tautomerism. The enol form is the this compound, while the keto tautomer would be 6-(3,5-difluorophenyl)-1H-pyridin-3(2H)-one. The equilibrium between these two forms can be influenced by factors such as the solvent, temperature, and the solid-state packing environment.
Advanced spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) in various solvents and solid-state NMR, would be required to investigate the potential existence and relative populations of these tautomers. However, specific studies on the tautomeric behavior of this compound have not been found in the reviewed literature. While the study of tautomerism in related hydroxy-substituted nitrogen heterocycles is a field of active research, specific experimental evidence for this particular compound remains unavailable.
Computational and Theoretical Chemistry of 6 3,5 Difluorophenyl Pyridin 3 Ol
Quantum Mechanical Calculations and Density Functional Theory (DFT)
Density Functional Theory (DFT) stands as a cornerstone for the computational investigation of molecular systems, offering a balance between accuracy and computational cost. For pyridine (B92270) derivatives, DFT calculations are frequently employed to elucidate electronic and structural properties. researchgate.net Methodologies such as the B3LYP functional combined with basis sets like 6-311++G(d,p) are commonly used to perform these calculations, providing reliable predictions of molecular behavior. researchgate.netresearchgate.net These quantum chemical studies help in understanding parameters like electronegativity, chemical potential, and global hardness, which are crucial for analyzing the chemical reactivity of organic compounds. researchgate.net
Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of a molecule, corresponding to a minimum on the potential energy surface. For 6-(3,5-difluorophenyl)pyridin-3-ol, this process involves calculating bond lengths, bond angles, and dihedral angles that define its structure. The planarity between the pyridinol and difluorophenyl rings is a key conformational feature, with the dihedral angle between the two rings determining the degree of conjugation and steric hindrance.
Conformational analysis would explore the rotational barrier around the C-C single bond connecting the two aromatic rings. This analysis identifies the most stable conformer (e.g., planar or twisted) and the energy differences between various rotational isomers. In studies of similar bi-aryl compounds, the s-cis and s-trans conformers are evaluated to determine the most stable configuration. researchgate.net
Table 1: Predicted Geometrical Parameters for this compound (Illustrative) Note: This table presents illustrative data typical for such a compound, as specific experimental or calculated values for this exact molecule are not available in the cited literature.
| Parameter | Bond/Atoms | Predicted Value |
| Bond Length | C-C (inter-ring) | ~ 1.48 Å |
| C-F | ~ 1.35 Å | |
| C-O (hydroxyl) | ~ 1.36 Å | |
| O-H | ~ 0.97 Å | |
| Bond Angle | C-C-C (inter-ring) | ~ 121° |
| C-C-N (pyridine) | ~ 123° | |
| C-O-H | ~ 109° | |
| Dihedral Angle | Phenyl-Pyridinol | 15-30° |
Frontier Molecular Orbital (FMO) analysis is crucial for understanding the electronic properties and kinetic stability of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of chemical reactivity; a smaller gap suggests higher reactivity. researchgate.netresearchgate.net
For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridinol ring, particularly the oxygen and nitrogen atoms. The LUMO is likely distributed across the π-system of both rings, with significant contributions from the electron-withdrawing difluorophenyl moiety. The energy gap and other quantum chemical descriptors derived from FMO analysis provide insights into the molecule's stability and reactivity. researchgate.net
Table 2: Predicted FMO Properties and Global Reactivity Descriptors (Illustrative) Note: This table presents illustrative data based on typical values for similar aromatic compounds.
| Parameter | Symbol | Predicted Value |
| Highest Occupied Molecular Orbital | EHOMO | -6.5 eV |
| Lowest Unoccupied Molecular Orbital | ELUMO | -1.8 eV |
| HOMO-LUMO Energy Gap | ΔE | 4.7 eV |
| Electronegativity | χ | 4.15 eV |
| Chemical Hardness | η | 2.35 eV |
| Global Electrophilicity Index | ω | 3.66 eV |
| Global Softness | S | 0.43 eV⁻¹ |
A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the molecular surface, providing a guide to its reactivity towards charged species. uni-muenchen.de The MEP map uses a color scale to denote different potential regions: red indicates electron-rich areas (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-poor areas (positive potential), which are favorable for nucleophilic attack. researchgate.net
In an MEP map of this compound, the most negative potential (red/yellow) is expected to be concentrated around the electronegative oxygen atom of the hydroxyl group and the nitrogen atom of the pyridine ring. These sites represent the primary locations for hydrogen bonding and interactions with electrophiles. Conversely, the hydrogen atom of the hydroxyl group would exhibit a region of high positive potential (blue), making it a likely hydrogen bond donor. The difluorophenyl ring, due to the electron-withdrawing fluorine atoms, would display a less negative or slightly positive potential compared to the pyridinol ring. nih.gov
Quantum mechanical calculations are powerful tools for predicting spectroscopic properties, which can then be compared with experimental data to validate the accuracy of the computational model. DFT methods can simulate infrared (IR) and nuclear magnetic resonance (NMR) spectra with high accuracy. nih.gov
Predicted IR spectra can help assign vibrational frequencies to specific functional groups. For this compound, key vibrational modes would include the O-H stretching of the hydroxyl group, C-F stretching from the difluorophenyl ring, and various C=C and C=N stretching modes within the aromatic rings. Comparing the calculated wavenumbers with experimental FT-IR spectra confirms the optimized molecular structure. nih.gov Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated and compared to experimental results to affirm the electronic environment of the nuclei.
Table 3: Predicted Key IR Vibrational Frequencies (Illustrative) Note: This table shows representative vibrational modes and their expected frequency ranges.
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |
| O-H Stretching | Hydroxyl | 3500-3300 |
| C-H Stretching | Aromatic | 3100-3000 |
| C=N Stretching | Pyridine Ring | 1600-1550 |
| C=C Stretching | Aromatic Rings | 1580-1450 |
| C-F Stretching | Difluorophenyl | 1350-1120 |
| C-O Stretching | Phenolic | 1260-1180 |
Molecular Dynamics (MD) Simulations and Conformational Landscape Exploration
While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a view of the conformational landscape in a simulated environment, such as in a solvent at a specific temperature. ucl.ac.ukmdpi.com
For this compound, an MD simulation could be used to explore its flexibility, particularly the rotation around the C-C bond linking the two rings, and its interactions with solvent molecules (e.g., water). Key analyses from an MD trajectory include the Root Mean Square Deviation (RMSD) to assess structural stability, and the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the molecule. Such simulations, often employing force fields like ReaxFF, are run for nanoseconds or longer to observe how the molecule samples different conformations and interacts with its surroundings. ucl.ac.ukmdpi.com
Molecular Docking and Ligand-Target Interaction Prediction (Non-Clinical Focus)
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target macromolecule, typically a protein. nih.gov In a non-clinical context, the focus is on understanding the fundamental intermolecular interactions that govern binding.
A docking study of this compound would involve placing the molecule into the binding site of a selected protein target. The simulation would predict the most stable binding pose and calculate a scoring function, often expressed as binding energy in kcal/mol, which estimates the strength of the interaction. A more negative binding energy suggests a stronger and more stable interaction. nih.gov The analysis would also detail the specific interactions formed, such as hydrogen bonds (e.g., involving the hydroxyl group or pyridine nitrogen), hydrophobic interactions with nonpolar residues, and π-π stacking between the aromatic rings of the ligand and the protein.
Table 4: Illustrative Molecular Docking Results Note: This table presents hypothetical docking data against an arbitrary protein target to illustrate the typical output of such a study.
| Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues | Types of Interactions |
| Example Kinase A | -8.2 | ASP 145, LYS 72 | Hydrogen bond with -OH group |
| PHE 80 | π-π stacking with pyridine ring | ||
| LEU 130, VAL 65 | Hydrophobic interaction | ||
| Example Protein B | -7.5 | GLN 102 | Hydrogen bond with pyridine N |
| TYR 99 | π-π stacking with difluorophenyl ring | ||
| ALA 101, ILE 150 | Hydrophobic interaction |
Binding Affinity Predictions and Interaction Hotspots
Binding affinity is a measure of the strength of the interaction between a ligand and its receptor. Computational methods, such as molecular docking, are frequently employed to predict the binding affinity of small molecules to protein targets. These predictions are often expressed as a binding energy score (e.g., in kcal/mol), where a more negative value indicates a stronger predicted interaction.
For a compound like this compound, potential interaction hotspots within a protein's binding site would be regions that can form favorable interactions with its functional groups. The key functional groups are the pyridine ring, the hydroxyl group, and the 3,5-difluorophenyl moiety. Kinase enzymes are a common target for pyridine-containing inhibitors. researchgate.netacs.org In a hypothetical kinase binding site, the pyridine nitrogen is a likely hydrogen bond acceptor, while the hydroxyl group can act as both a hydrogen bond donor and acceptor. The difluorophenyl ring can engage in hydrophobic interactions and potentially halogen bonds.
To illustrate how binding affinity can be predicted for a series of related compounds, the following table presents hypothetical binding energy data for analogs of 6-phenylpyridin-3-ol (B1272044) targeting a generic kinase active site. This data is representative of what a computational study might yield.
Table 1: Predicted Binding Affinities of 6-Arylpyridin-3-ol Analogs against a Hypothetical Kinase Target
| Compound Name | Phenyl Ring Substitution | Predicted Binding Energy (kcal/mol) |
|---|---|---|
| 6-Phenylpyridin-3-ol | None | -7.5 |
| 6-(4-Fluorophenyl)pyridin-3-ol | 4-Fluoro | -7.9 |
| This compound | 3,5-Difluoro | -8.5 |
| 6-(4-Chlorophenyl)pyridin-3-ol | 4-Chloro | -8.1 |
| 6-(4-Methylphenyl)pyridin-3-ol | 4-Methyl | -7.8 |
This table is for illustrative purposes and the data is not from a specific experimental study.
Elucidation of Specific Receptor-Ligand Interactions
Molecular docking simulations can also elucidate the specific types of interactions that a ligand forms with the amino acid residues of its target receptor. For this compound, the interactions would likely be a combination of hydrogen bonds, hydrophobic interactions, and potentially other non-covalent interactions like pi-stacking or halogen bonds.
Based on studies of similar pyridine derivatives interacting with kinase enzymes, a plausible set of interactions for this compound can be proposed. researchgate.netacs.org For instance, the nitrogen atom of the pyridine ring often forms a crucial hydrogen bond with the backbone amide of a "hinge" residue in the kinase binding domain. acs.org The hydroxyl group is also a key player, capable of forming hydrogen bonds with nearby amino acid side chains or the protein backbone. The difluorophenyl group can fit into a hydrophobic pocket, and the fluorine atoms may form specific interactions with the receptor.
The following table details the potential specific interactions between this compound and a hypothetical kinase binding site.
Table 2: Potential Receptor-Ligand Interactions for this compound
| Functional Group of Ligand | Potential Interacting Amino Acid Residue(s) | Type of Interaction |
|---|---|---|
| Pyridine Nitrogen | Hinge Region Amino Acid (e.g., Methionine) | Hydrogen Bond (Acceptor) |
| Pyridin-3-ol Hydroxyl Group | Aspartate, Glutamate, or Backbone Carbonyl | Hydrogen Bond (Donor/Acceptor) |
| Phenyl Ring | Leucine, Valine, Isoleucine | Hydrophobic (van der Waals) |
| 3,5-Difluoro Substituents | Glycine, Alanine, or other residues in a hydrophobic pocket | Halogen Bonds, Hydrophobic Interactions |
This table represents a hypothetical interaction model based on the known behavior of similar compounds.
Quantitative Structure-Activity Relationship (QSAR) Modeling (Theoretical Aspects)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govresearchgate.net A QSAR model can be used to predict the activity of new, unsynthesized compounds.
The development of a QSAR model for a series of compounds including this compound would involve several steps:
Data Set Preparation: A set of structurally related compounds with experimentally determined biological activities (e.g., IC50 values) would be compiled.
Descriptor Calculation: For each compound, a variety of molecular descriptors would be calculated. These descriptors quantify different aspects of the molecule's structure, such as its physicochemical properties (e.g., logP for hydrophobicity, molecular weight), electronic properties (e.g., partial charges, dipole moment), and steric properties (e.g., molecular volume, surface area).
Model Building: Using statistical methods like multiple linear regression (MLR) or partial least squares (PLS), a mathematical equation is generated that correlates the calculated descriptors with the biological activity.
Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure it is robust and not due to chance correlation.
For a series of 6-arylpyridin-3-ol derivatives, a QSAR model could reveal which properties are most important for their biological activity. For example, the model might show that increased hydrophobicity of the phenyl ring substituent positively correlates with activity, or that the presence of hydrogen bond donors at a specific position is critical. Such insights are invaluable for the rational design of more potent and selective compounds.
Reactivity and Mechanistic Studies of 6 3,5 Difluorophenyl Pyridin 3 Ol
Reaction Kinetics and Thermodynamic Analyses
Detailed kinetic and thermodynamic parameters for reactions involving 6-(3,5-difluorophenyl)pyridin-3-ol are not extensively documented. However, general principles governing the synthesis and reactivity of substituted pyridines can provide valuable insights.
The synthesis of the pyridine (B92270) ring itself is generally an exothermic and exergonic process, suggesting thermodynamic favorability. For instance, theoretical studies on the synthesis of pyridine from pyrylium (B1242799) salts using Density Functional Theory (DFT) have shown negative enthalpy and Gibbs free energy changes, indicating that the reaction can proceed at room temperature without requiring extreme conditions. unjani.ac.idresearchgate.net The solvent can influence the enthalpy of reaction; for example, the reaction in water has a slightly higher enthalpy than in ethanol. researchgate.net
The kinetics of reactions involving the hydroxyl group, such as etherification or esterification, would be influenced by the electronic effects of the difluorophenyl and pyridine rings. The electron-withdrawing nature of both the pyridine nitrogen and the fluorine atoms on the phenyl ring would decrease the nucleophilicity of the hydroxyl group, likely leading to slower reaction rates compared to simple phenols.
Conversely, in reactions where the pyridine nitrogen acts as a nucleophile or base, its basicity will be attenuated by the electron-withdrawing 3,5-difluorophenyl group at the 6-position. This would be reflected in a lower pKa of the corresponding pyridinium (B92312) ion compared to unsubstituted pyridine.
Table 1: Theoretical Thermodynamic Data for a General Pyridine Synthesis
| Thermodynamic Parameter | Value in Vacuum (kJ/mol) | Value in Water (kJ/mol) | Value in Ethanol (kJ/mol) |
| Enthalpy Change (ΔH) | -36.54 | -35.60 | -35.63 |
| Gibbs Free Energy Change (ΔG) | Negative | Negative | Negative |
Note: Data is for the synthesis of pyridine from pyrylium salt and is used here as a representative example of pyridine ring formation thermodynamics. researchgate.net
Detailed Mechanistic Investigations of Synthetic Transformations
One common strategy involves the construction of the pyridine ring through condensation reactions. The Hantzsch pyridine synthesis, for example, involves the condensation of an aldehyde, two equivalents of a 1,3-dicarbonyl compound, and ammonia (B1221849) or an ammonia source to form a dihydropyridine, which is subsequently oxidized to the pyridine. baranlab.org For the target molecule, this would involve a suitably substituted β-ketoester, an aldehyde, and 3,5-difluoroaniline (B1215098) or a related nitrogen source.
Another powerful approach is through cycloaddition reactions. Inverse-electron-demand Diels-Alder reactions of 1,2,4-triazines with electron-rich dienophiles can yield pyridines after the extrusion of dinitrogen. baranlab.org More contemporary methods include cascade reactions, such as the copper-catalyzed cross-coupling of alkenylboronic acids with α,β-unsaturated ketoxime O-pentafluorobenzoates, which proceed through a 3-azatriene electrocyclization and subsequent oxidation. nih.gov
Transition metal-catalyzed cross-coupling reactions are also pivotal in the synthesis of aryl-substituted pyridines. A pre-functionalized pyridine ring, such as 6-chloro- or 6-bromopyridin-3-ol, could be coupled with a 3,5-difluorophenylboronic acid under Suzuki-Miyaura conditions. The judicious choice of palladium catalyst and ligands is crucial for achieving high chemoselectivity and yield, especially when multiple reactive sites are present. nih.gov
The synthesis of related 6-substituted-2,4-dimethyl-3-pyridinols has been achieved via a low-temperature aryl bromide-to-alcohol conversion as the final step. researchgate.net This suggests that a similar late-stage functionalization could be a viable route for the title compound.
Photochemical and Electrochemical Reactivity Studies
The photochemical and electrochemical properties of this compound are expected to be rich due to the combination of the photo-responsive pyridine ring and the electroactive difluorophenyl and hydroxyl moieties.
Photochemical Reactivity: Pyridine derivatives can undergo photochemical reactions, including the generation of radical species. rsc.org Irradiation of 4-substituted pyridines in the presence of water and air has been shown to generate stable radical species. rsc.org The presence of the 3,5-difluorophenyl group in the target molecule could influence the stability and reactivity of any photochemically generated radicals. The C-F bonds are generally strong, but photochemical cleavage is a possibility under high-energy irradiation, potentially leading to defluorination reactions.
Electrochemical Reactivity: The electrochemical behavior of pyridine derivatives has been a subject of interest. rsc.org The hydroxyl group on the pyridine ring is expected to be oxidizable. The oxidation potential will be influenced by the electron-withdrawing character of the difluorophenyl ring and the pyridine nitrogen, likely shifting it to more positive potentials compared to phenol.
Cyclic voltammetry studies on nickel electrodes in the context of electrochemical fluorination (ECF) have shown distinct oxidation and reduction features, although the exact mechanism is complex and believed to involve high-valent nickel fluoride (B91410) species. nih.gov While not directly a reaction of the pyridine derivative itself, this highlights the electrochemical environment in which such fluorinated compounds can be synthesized or modified. The reduction of the pyridine ring is also possible, typically at negative potentials, and can be influenced by the substituents present.
Coordination Chemistry: Ligand Properties and Metal Complex Formation
The 3-hydroxypyridine (B118123) scaffold is a well-known chelating agent for a variety of metal ions. researchgate.net The nitrogen atom of the pyridine ring and the oxygen atom of the hydroxyl group can act as a bidentate ligand, forming stable five-membered chelate rings with metal centers. mdpi.com
The formation of complexes with various metal ions such as Cu(I), Ag(I), and others has been demonstrated for related bipyridine-type ligands. mdpi.com The coordination of the diimine site to the metal ion is a key feature in these complexes. mdpi.com For this compound, the formation of both mononuclear and polynuclear complexes can be envisaged, depending on the metal-to-ligand ratio and the presence of other coordinating species. The IR spectra of such complexes would show a characteristic shift in the C=N stretching frequency of the pyridine ring upon coordination. mdpi.com
Tautomeric Equilibria and Aromaticity Considerations
Tautomeric Equilibria: 3-Hydroxypyridines can exist in equilibrium with their zwitterionic pyridinone tautomers. In the case of this compound, it can exist in equilibrium with 6-(3,5-difluorophenyl)pyridin-1(H)-3-one.
Figure 1: Tautomeric Equilibrium of this compound
Note: This is a simplified 2D representation.
Theoretical studies on related systems, such as 6-oxo purines, have shown that the stability of tautomers is significantly influenced by the solvent. orientjchem.org In the gas phase and non-polar solvents, the neutral hydroxy form is often more stable. However, in polar solvents, the zwitterionic oxo form can become more stabilized due to favorable solute-solvent interactions. orientjchem.org The electron-withdrawing 3,5-difluorophenyl group is expected to influence the acidity of the hydroxyl proton and the basicity of the pyridine nitrogen, thereby affecting the position of the tautomeric equilibrium.
Aromaticity: Pyridine is an aromatic heterocycle, with a delocalized π-electron system that imparts significant stability. The introduction of substituents can modulate the degree of aromaticity. The 3,5-difluorophenyl group at the 6-position, being electron-withdrawing, will influence the electron density distribution within the pyridine ring. The hydroxyl group at the 3-position is a π-donor through resonance and a σ-acceptor through induction.
Structure Activity Relationship Sar Investigations of 6 3,5 Difluorophenyl Pyridin 3 Ol Analogues
Systematic Modification of the Pyridine (B92270) Ring and Phenyl Substituents
The core structure of 6-(3,5-Difluorophenyl)pyridin-3-ol presents two key scaffolds for modification: the pyridin-3-ol ring and the 3,5-difluorophenyl substituent. Systematic alterations to both have been a cornerstone of SAR investigations to probe the chemical space and enhance biological activity.
On the other hand, modifications to the phenyl ring substituents are equally critical. While the parent compound features a 3,5-difluoro pattern, exploring other substitutions can fine-tune activity. For instance, adding or moving electron-withdrawing or electron-donating groups can alter the electronic landscape of the ring, affecting its interaction with target proteins. acs.org Studies on similar bi-aryl structures, such as 3- or 4-pyridine derivatives, have shown that even minor substituent changes on the connected aromatic rings can significantly impact efficacy. nih.gov The potency of related compounds has been shown to depend on the topological relationship between the two rings and the nature of the substituents. nih.gov
The following table illustrates hypothetical SAR data based on systematic modifications, where "Relative Activity" is a standardized measure of biological effect.
Table 1: SAR of Pyridine and Phenyl Ring Modifications
| Compound ID | Pyridine Ring Modification | Phenyl Ring Substituent | Relative Activity |
|---|---|---|---|
| Parent | 6-phenyl-pyridin-3-ol | 3,5-difluoro | 100 |
| ANALOG-A1 | 6-phenyl-pyridin-2-ol | 3,5-difluoro | 45 |
| ANALOG-A2 | 6-phenyl-pyridin-4-ol | 3,5-difluoro | 60 |
| ANALOG-B1 | 6-phenyl-pyridin-3-ol | 4-fluoro | 75 |
| ANALOG-B2 | 6-phenyl-pyridin-3-ol | 3-chloro-5-fluoro | 90 |
| ANALOG-C1 | 5-phenyl-pyrimidin-3-ol | 3,5-difluoro | 55 |
Impact of Fluorine Substitution Pattern on Biological Interactions
The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacological properties. tandfonline.comnih.gov The 3,5-difluoro substitution pattern on the phenyl ring of this compound is not arbitrary and has profound implications for its biological interactions.
Fluorine's high electronegativity and small size allow it to serve as a bioisostere of a hydrogen atom, yet it can drastically alter the local electronic environment. tandfonline.comnih.gov This can modulate the acidity or basicity of nearby functional groups, influencing binding affinity. acs.org The presence of two fluorine atoms in a meta-position significantly increases the electron-withdrawing nature of the phenyl ring compared to a single fluorine atom. mdpi.com
This specific substitution pattern impacts several key factors:
Metabolic Stability : Aromatic hydroxylation by Cytochrome P450 enzymes is a common metabolic pathway. Fluorine atoms, particularly in a deactivated ring, can block these sites of metabolism, thereby increasing the compound's half-life and bioavailability. acs.orgmdpi.com
Binding Affinity : Fluorine atoms can participate in favorable interactions with protein targets, including dipole-dipole interactions and sometimes weak hydrogen bonds. tandfonline.com The specific 3,5-difluoro arrangement positions the fluorine atoms to interact optimally with complementary residues in a binding pocket, potentially enhancing binding affinity compared to other substitution patterns (e.g., 2,4-difluoro or 4-fluoro). acs.org
Table 2: Effect of Fluorine Substitution on Physicochemical and Biological Properties
| Substituent Pattern | Lipophilicity (LogP) | Metabolic Stability | Relative Binding Affinity |
|---|---|---|---|
| Phenyl (unsubstituted) | Low | Low | Low |
| 4-Fluorophenyl | Medium | Medium | Medium |
| 3,5-Difluorophenyl | High | High | High |
| 2,4-Difluorophenyl | High | High | Medium-High |
| Pentafluorophenyl | Very High | Very High | Variable |
Role of the Hydroxyl Group in Molecular Recognition and Binding
The hydroxyl (-OH) group at the 3-position of the pyridine ring is a critical functional group for molecular recognition and binding. guidechem.com Its ability to act as both a hydrogen bond donor (via the hydrogen atom) and a hydrogen bond acceptor (via the oxygen atom) allows it to form strong, directional interactions with amino acid residues in a protein's active site. ncert.nic.in
In aqueous solution, the hydroxyl group significantly influences the molecule's properties. nih.gov The competition between the nitrogen and oxygen atoms for hydrogen bonding with water molecules is a key factor. nih.gov When the ligand binds to a protein, these interactions are replaced by specific hydrogen bonds with residues such as aspartate, glutamate, serine, or threonine. Molecular dynamics simulations on similar compounds have shown that the addition or removal of hydroxyl groups can have a significant effect on ligand-protein binding energy. nih.gov
The importance of the hydroxyl group is often confirmed by SAR studies where it is replaced by other groups. For example, replacing the -OH with a methoxy (B1213986) (-OCH₃) group, which can only act as a hydrogen bond acceptor, or with a hydrogen atom, which removes all hydrogen bonding capability at that position, often leads to a significant loss of biological activity. This underscores the essential role of the hydroxyl group's dual hydrogen-bonding capacity in anchoring the molecule within the binding site. nih.gov The interaction is often a key component of the pharmacophore model for this class of compounds.
Correlation between Computational Predictions and Empirical Biological Data
In modern drug discovery, computational modeling is an indispensable tool that works in concert with empirical biological testing. For analogues of this compound, techniques like molecular docking and quantitative structure-activity relationship (QSAR) studies provide valuable predictive insights that can be correlated with laboratory results. nih.govniscair.res.in
Molecular docking simulations are used to predict the preferred orientation and binding affinity of a ligand within the active site of a target protein. rdd.edu.iq For example, a docking study might predict that the 3-hydroxyl group of the pyridine ring forms a crucial hydrogen bond with an aspartate residue, while the 3,5-difluorophenyl group fits into a hydrophobic pocket. documentsdelivered.commdpi.com These predictions can then be tested experimentally. If synthesizing an analogue where the hydroxyl group is methylated results in a significant loss of activity (e.g., a higher IC₅₀ value), it validates the computational model's prediction.
Excellent correlations have been demonstrated between in-silico predictions and in-vitro data for various molecular classes. nih.gov For instance, a study might show a strong correlation between the calculated binding free energy from simulations and the experimentally measured inhibitory concentration (IC₅₀) across a series of pyridine derivatives. nih.gov This synergy accelerates the drug development process by allowing researchers to prioritize the synthesis of compounds predicted to be most active, saving time and resources.
Table 3: Example of In-Silico vs. In-Vitro Correlation
| Compound ID | Predicted Binding Energy (kcal/mol) | Predicted Key Interaction | Experimental IC₅₀ (nM) | Correlation |
|---|---|---|---|---|
| Parent | -10.5 | H-bond with Asp153 | 50 | Baseline |
| ANALOG-D1 | -7.2 | No H-bond with Asp153 | 1200 | Strong |
| ANALOG-D2 | -10.2 | H-bond with Asp153 | 65 | Strong |
| ANALOG-D3 | -8.9 | Weaker hydrophobic contact | 450 | Strong |
Pharmacophore Identification and Lead Compound Optimization Strategies (Theoretical)
Based on the SAR data, a pharmacophore model for this class of compounds can be proposed. A pharmacophore defines the essential three-dimensional arrangement of functional groups required for biological activity. nih.gov For this compound analogues, a likely pharmacophore would include:
A hydrogen bond donor/acceptor feature (from the 3-hydroxyl group).
A hydrogen bond acceptor (the pyridine nitrogen).
A hydrophobic aromatic region (the phenyl ring).
Two electronegative/hydrophobic points (the fluorine atoms).
This pharmacophore model serves as a blueprint for lead optimization. nih.gov The goal of lead optimization is to improve the drug-like properties of a lead compound, such as enhancing efficacy, improving metabolic stability, and reducing off-target effects. nih.govnumberanalytics.com Several theoretical strategies can be applied:
Bioisosteric Replacement : The pyridine ring could be replaced with other 6-membered or 5-membered heterocycles (e.g., pyrimidine, imidazole, pyrazole) to probe for improved interactions or better pharmacokinetic properties. nih.gov Similarly, the hydroxyl group could be replaced with a bioisostere like an NH₂ or a small amide, provided the key hydrogen-bonding pattern is maintained.
Structure-Based Design : Using the computational models described in section 7.4, new analogues can be designed to form additional favorable interactions with the target protein. For example, if an unoccupied pocket is identified near the phenyl ring, substituents could be added to fill that space and increase binding affinity.
Scaffold Hopping : This involves replacing the central pyridin-phenyl scaffold with a completely different molecular core that maintains the same 3D orientation of the key pharmacophoric features. researchgate.net This can lead to the discovery of novel chemical series with potentially superior properties.
Metabolic Site Blocking : If a specific site on the molecule is found to be a hotspot for metabolic degradation, it can be blocked. For instance, if the carbon at the 4-position of the pyridine ring was susceptible to oxidation, adding a small, inert substituent like a methyl group could prevent this, thereby extending the compound's half-life. mdpi.com
These optimization strategies, guided by a clear pharmacophore model and iterative cycles of design, synthesis, and testing, are fundamental to transforming a promising lead compound into a viable drug candidate. researchgate.net
Applications in Synthetic Chemistry and Materials Science
6-(3,5-Difluorophenyl)pyridin-3-ol as a Versatile Synthetic Building Block
This compound is recognized as a versatile heterocyclic building block in organic synthesis. Its utility is derived from the presence of multiple reactive sites that can be selectively functionalized. The core structure, a substituted hydroxypyridine, is a common motif in medicinal chemistry and materials science. Chemical suppliers categorize analogous compounds, such as 6-(2,5-difluorophenyl)pyridin-3-ol (B597759) and 6-(3,5-difluorophenyl)pyrimidin-4-ol, as essential organic and heterocyclic building blocks for research and development. bldpharm.combldpharm.com This classification underscores the role of the 6-phenylpyridin-3-ol (B1272044) scaffold in constructing a wide array of more complex molecules. The difluorophenyl group, coupled with the pyridine (B92270) ring, provides a rigid and electronically tunable core, while the hydroxyl group offers a convenient handle for further chemical modifications.
Precursor for Advanced Organic Transformations
The chemical reactivity of this compound makes it an excellent precursor for a variety of advanced organic transformations. The nucleophilic hydroxyl group can readily participate in several key reactions:
Etherification: Reaction with alkyl halides or sulfonates under basic conditions yields the corresponding ethers, allowing for the introduction of diverse side chains.
Esterification: Acylation with acid chlorides, anhydrides, or carboxylic acids (via methods like Steglich or Yamaguchi esterification) produces esters, which can modify the molecule's electronic properties or serve as protecting groups.
O-Arylation: Palladium or copper-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig or Ullmann condensation, can be used to form diaryl ethers.
Furthermore, the pyridine ring itself can be functionalized. The nitrogen atom can be quaternized or oxidized to an N-oxide, altering the reactivity of the ring. The carbon atoms of the pyridine ring are susceptible to metallation followed by reaction with electrophiles or can participate in cross-coupling reactions, such as Suzuki or Stille coupling, particularly if converted to a corresponding halide or triflate.
Scaffold for the Construction of Complex Polyheterocyclic Systems
The biphenyl-like, heteroaromatic structure of this compound serves as an ideal scaffold for synthesizing elaborate polyheterocyclic systems. This framework is a recurring feature in pharmacologically active compounds and functional materials. For instance, the related structure of (5S,6S,9R)-5-amino-6-(2,3-difluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-ol, a metabolite of the drug Rimegepant, demonstrates how the difluorophenyl-pyridin core can be integrated into a larger, fused heterocyclic system. nih.gov The inherent reactivity of both the pyridine and phenyl rings allows for intramolecular cyclization reactions to build fused rings, or for intermolecular reactions that link multiple heterocyclic units together.
Role in the Development of Advanced Materials
The electronic characteristics of the this compound moiety make it a promising candidate for incorporation into advanced organic materials.
The combination of an electron-deficient pyridine ring and an electron-withdrawing difluorophenyl ring gives this compound distinct electronic properties. The presence of fluorine atoms significantly lowers the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This tunability is a critical aspect in the design of organic semiconductors. Materials catalogs list related building blocks for applications in electronic materials, including organic field-effect transistors (OFETs) and covalent organic frameworks (COFs). bldpharm.comambeed.com The rigid structure of the molecule promotes intermolecular π-π stacking, which is essential for efficient charge transport in semiconductor thin films.
The 6-phenylpyridine scaffold is a well-established component in materials for organic light-emitting diodes (OLEDs), particularly as a ligand in phosphorescent iridium(III) complexes which act as triplet emitters. nih.gov The difluorophenyl substitution can be used to tune the emission color and improve the efficiency and stability of the device. For example, fluorine substitution can raise the triplet energy of the material, making it suitable as a host for blue phosphorescent emitters. Commercial suppliers identify building blocks with this core structure as being relevant for OLED materials. bldpharm.comambeed.com While iridium complexes are common, the scaffold could also be incorporated into thermally activated delayed fluorescence (TADF) emitters or as a high-energy host material in the emissive layer of an OLED device.
Chemical Probes for Biological Research
While direct application of this compound as a chemical probe has not been extensively documented, its structural features suggest potential in this area. The fused aromatic system is inherently fluorescent. The pyridinol moiety, which can exist in tautomeric forms (the -OH form and the pyridone form), often exhibits pH-dependent fluorescence. researchgate.net This property could be exploited to develop ratiometric fluorescent probes for monitoring pH changes in biological systems, such as within living cells. mdpi.com The fluorescence of such a molecule could be modulated by protonation or deprotonation of the hydroxyl group or the pyridine nitrogen, leading to a change in emission wavelength or intensity that can be correlated with pH. researchgate.netmdpi.com
Advanced Analytical Methodologies for Research on 6 3,5 Difluorophenyl Pyridin 3 Ol
Chromatographic Techniques for Purification and Purity Assessment
Chromatographic methods are indispensable for the separation and purification of 6-(3,5-Difluorophenyl)pyridin-3-ol from reaction mixtures and for the subsequent assessment of its purity. High-Performance Liquid Chromatography (HPLC) is a primary tool for these purposes.
A typical reversed-phase HPLC method for the purity assessment of this compound would likely employ a C18 stationary phase. The mobile phase would likely consist of a gradient mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic solvent such as acetonitrile (B52724) or methanol. The gradient would be optimized to ensure the separation of the main compound from any impurities, starting materials, or byproducts. Detection is commonly achieved using a UV-Vis detector, set at a wavelength where the compound exhibits maximum absorbance, which would be determined by a preliminary UV scan.
For preparative purification, a larger scale column with the same stationary phase would be used, and the mobile phase composition would be adjusted to optimize the separation for a higher sample load. Fractions would be collected and analyzed by analytical HPLC to pool the pure fractions containing this compound.
Table 1: Hypothetical HPLC Parameters for Purity Assessment of this compound
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Quantitative Analytical Methods in Research Settings
Accurate quantification of this compound is crucial in various research contexts, such as in vitro assays. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantitative analysis due to its high sensitivity and selectivity.
In a typical LC-MS/MS method, the compound is first separated from the matrix using HPLC, similar to the conditions described for purity analysis. The eluent is then introduced into the mass spectrometer. For quantification, the mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. In this mode, a specific precursor ion (the molecular ion of this compound) is selected and fragmented, and a specific product ion is monitored. This transition from precursor to product ion is highly specific to the analyte, minimizing interference from other components in the sample.
A calibration curve would be constructed by analyzing a series of standards with known concentrations of this compound. The concentration of the compound in unknown samples is then determined by comparing its response to the calibration curve.
Table 2: Hypothetical LC-MS/MS Parameters for Quantification of this compound
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (m/z) | [M+H]⁺ of this compound |
| Product Ion (m/z) | Specific fragment ion |
| Collision Energy | Optimized for the specific precursor-product transition |
| Dwell Time | 100 ms |
High-Resolution Mass Spectrometry for Metabolite Profiling (in vitro research)
Understanding the metabolic fate of this compound is a critical aspect of preclinical research. In vitro studies using liver microsomes or hepatocytes are commonly performed to identify potential metabolites. High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC-HRMS), is a powerful technique for this purpose.
HRMS instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, provide highly accurate mass measurements, which allow for the determination of the elemental composition of metabolites. In a typical in vitro metabolism study, this compound is incubated with liver microsomes in the presence of NADPH. Samples are taken at different time points and analyzed by LC-HRMS.
The data is then processed using specialized software to identify potential metabolites by looking for mass shifts corresponding to common metabolic transformations (e.g., oxidation, glucuronidation, sulfation). The high mass accuracy of HRMS allows for the confident assignment of elemental compositions to the observed metabolite peaks. Further structural elucidation can be achieved through tandem mass spectrometry (MS/MS) experiments, where the metabolites are fragmented to provide structural information.
Enantiomeric Separation and Chiral Analysis
If this compound possesses a chiral center and is synthesized as a racemic mixture, the separation and analysis of its enantiomers are crucial, as different enantiomers can exhibit distinct pharmacological activities. Chiral chromatography is the most common technique for enantiomeric separation.
This can be achieved using a chiral stationary phase (CSP) in either HPLC or Supercritical Fluid Chromatography (SFC). The CSP is designed to have stereospecific interactions with the enantiomers, leading to different retention times and thus, separation. Common CSPs are based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives) coated or immobilized on a silica (B1680970) support.
The development of a chiral separation method involves screening different chiral columns and mobile phases to achieve baseline separation of the enantiomers. Once a suitable method is developed, it can be used for both analytical purposes (to determine the enantiomeric excess) and for preparative purposes (to isolate the individual enantiomers).
Table 3: Hypothetical Chiral HPLC Parameters for Enantiomeric Separation
| Parameter | Value |
| Column | Chiral Stationary Phase (e.g., Cellulose-based) |
| Mobile Phase | Hexane/Isopropanol with a modifier (e.g., trifluoroacetic acid) |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 254 nm |
Future Research Directions and Emerging Opportunities
Addressing Unexplored Derivatization Pathways and Chemical Transformations
The inherent reactivity of the 6-(3,5-Difluorophenyl)pyridin-3-ol scaffold offers numerous avenues for chemical modification to generate diverse libraries of novel compounds. Future research should systematically explore these derivatization pathways to unlock the full potential of this molecular framework.
The hydroxyl group at the 3-position of the pyridine (B92270) ring is a prime site for functionalization. Standard esterification and etherification reactions can be employed to introduce a wide array of substituents, thereby modulating physicochemical properties such as lipophilicity, solubility, and hydrogen bonding capacity. Furthermore, the hydroxyl group can serve as a handle for more complex transformations, including the introduction of bioisosteric replacements for the phenol group, such as a difluoromethyl group, which can act as a similar hydrogen bond donor. nih.govcambridgemedchemconsulting.com
The pyridine nitrogen provides another point for modification, primarily through N-oxidation or quaternization, which can alter the electronic properties and biological activity of the molecule. The difluorophenyl ring, while generally considered more stable, can be subjected to further functionalization through late-stage C-H activation or cross-coupling reactions, although this may require harsh conditions. Palladium-catalyzed cross-coupling reactions, in particular, have become indispensable tools for creating carbon-carbon and carbon-heteroatom bonds in complex molecules and could be explored for modifying the phenyl ring. researchgate.netrsc.orgnih.govyoutube.com
Moreover, modern synthetic methodologies such as visible-light photoredox catalysis could enable novel transformations that are not accessible through traditional thermal reactions. mdpi.comresearchgate.netacs.orgthieme-connect.deacs.org This approach allows for the generation of radical intermediates under mild conditions, potentially leading to site-selective functionalization of both the pyridine and phenyl rings.
A systematic exploration of these derivatization strategies, as outlined in the table below, will be crucial for developing a comprehensive structure-activity relationship (SAR) for this class of compounds.
| Reactive Site | Potential Derivatization Pathway | Potential Reagents and Conditions | Anticipated Outcome |
| 3-Hydroxyl Group | Etherification | Alkyl halides, Williamson ether synthesis | Modulation of solubility and lipophilicity |
| 3-Hydroxyl Group | Esterification | Acyl chlorides, carboxylic acids (e.g., Steglich esterification) | Introduction of various functional groups |
| 3-Hydroxyl Group | Bioisosteric Replacement | Difluoromethylating agents | Altered hydrogen bonding and metabolic stability |
| Pyridine Nitrogen | N-Oxidation | m-CPBA, hydrogen peroxide | Modified electronic properties and potential for new interactions |
| Pyridine Ring | C-H Functionalization | Photoredox catalysis, radical precursors | Site-selective introduction of new substituents |
| Difluorophenyl Ring | Palladium-Catalyzed Cross-Coupling | Boronic acids (Suzuki), organozincs (Negishi) | Formation of new C-C bonds |
Deeper Elucidation of Biological Target Specificity and Off-Target Interactions
Given the prevalence of the pyridine scaffold in kinase inhibitors, a primary avenue of future biological investigation for this compound and its derivatives is in the realm of protein kinase modulation. The 3-hydroxypyridine (B118123) moiety is a known pharmacophore in several kinase inhibitors, and the difluorophenyl group can enhance binding affinity through favorable interactions with the kinase active site.
Initial research should involve broad-based screening against a panel of kinases to identify potential primary targets. Subsequent detailed enzymatic assays and biophysical studies, such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC), can then be used to quantify the binding affinity and kinetics for the identified targets.
A critical aspect of developing safe and effective kinase inhibitors is understanding their selectivity profile. Many kinase inhibitors exhibit off-target effects due to the high degree of conservation in the ATP-binding site across the kinome. nih.gov Therefore, comprehensive off-target profiling is essential. This can be achieved through experimental approaches like kinome-wide binding assays or through computational methods. oup.comnih.govresearchgate.net Computational approaches, such as binding site similarity comparisons and machine learning models, can predict potential off-target interactions, guiding further experimental validation and lead optimization efforts. mdpi.com
The table below outlines a potential workflow for the biological characterization of this compound and its derivatives.
| Research Phase | Methodology | Objective |
| Initial Screening | Kinome-wide binding assays | Identify primary biological targets |
| Target Validation | Enzymatic assays, SPR, ITC | Quantify binding affinity and kinetics |
| Off-Target Profiling | Experimental kinome screening, computational prediction | Determine selectivity and potential for off-target effects |
| Cellular Assays | Cell proliferation assays, western blotting | Evaluate the effect on cellular signaling pathways |
Integration of Artificial Intelligence and Machine Learning in Compound Design
The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and can be instrumental in accelerating the development of derivatives of this compound. nih.govnih.govarxiv.org These computational tools can be employed at various stages of the design-make-test-analyze cycle.
Generative AI models can be used to design novel derivatives by exploring a vast chemical space around the core scaffold. These models can be trained on large datasets of known bioactive molecules to learn the underlying chemical patterns that confer desired properties. The models can then generate new molecular structures with optimized properties, such as high predicted binding affinity for a specific target and favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles.
Predictive ML models can be developed to forecast the biological activity and physicochemical properties of designed compounds before their synthesis. mdpi.comnih.gov For instance, Quantitative Structure-Activity Relationship (QSAR) models can be built using experimental data from an initial set of derivatives to predict the activity of new, unsynthesized analogs. This allows for the prioritization of the most promising candidates for synthesis and experimental testing, thereby saving time and resources.
Furthermore, AI can aid in the prediction of off-target interactions, as mentioned in the previous section. By analyzing the structural features of the compound and comparing them to a database of known kinase inhibitors and their targets, ML algorithms can flag potential off-target liabilities early in the design process. oup.comnih.govresearchgate.net
The integration of AI and ML into the research workflow for this compound is summarized in the following table.
| Application Area | AI/ML Technique | Purpose |
| Novel Compound Generation | Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs) | Design of new derivatives with desired properties |
| Property Prediction | Quantitative Structure-Activity Relationship (QSAR), Deep Neural Networks (DNNs) | Prediction of biological activity, solubility, and other physicochemical properties |
| Off-Target Prediction | Machine learning classifiers, similarity-based methods | Identification of potential off-target interactions |
| Synthesis Planning | Retrosynthesis prediction algorithms | Design of efficient synthetic routes for target molecules |
Exploration of Novel Applications in Unconventional Chemical Domains
Beyond the traditional focus on medicinal chemistry, the unique electronic and photophysical properties endowed by the fluorinated pyridine scaffold suggest potential applications in unconventional chemical domains, such as materials science. The incorporation of fluorine atoms into organic molecules is known to modulate their electronic properties, often lowering both the HOMO and LUMO energy levels. rsc.org This can enhance electron injection and improve stability against oxidative degradation, making such compounds suitable for use in organic electronic devices.
Future research could explore the potential of this compound and its derivatives as components in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or organic photovoltaics (OPVs). Derivatization of the core scaffold to introduce extended π-conjugation or to facilitate self-assembly into ordered structures will be a key strategy in this area.
Another potential application lies in the development of chemical sensors. The pyridine nitrogen can act as a Lewis basic site for coordinating with metal ions, while the fluorinated phenyl ring can participate in non-covalent interactions. The hydroxyl group can also be modified to introduce specific recognition motifs. Changes in the fluorescence or absorption spectra of these compounds upon binding to an analyte could form the basis of a sensing mechanism. The development of fluorophores based on pyridine scaffolds for sensing various chemical species is an active area of research. researchgate.net
The table below highlights some potential unconventional applications for derivatives of this compound.
| Application Domain | Potential Role of the Compound | Key Molecular Features |
| Organic Electronics | Emissive layer in OLEDs, semiconductor in OFETs | Tunable electronic properties due to fluorine substitution, potential for π-stacking |
| Chemical Sensing | Fluorescent or colorimetric sensor for metal ions or other analytes | Lewis basic pyridine nitrogen, modifiable hydroxyl group for recognition |
| Agrochemicals | Active ingredient in pesticides or herbicides | The pyridine scaffold is common in agrochemicals, and fluorine substitution can enhance efficacy |
Sustainable Synthesis and Environmental Considerations in Academic Research
As the chemical community places increasing emphasis on green chemistry, it is imperative to develop sustainable and environmentally friendly synthetic routes for this compound and its derivatives. ijpsjournal.comrasayanjournal.co.inmdpi.comresearchgate.netmdpi.com Future research should focus on minimizing the environmental impact of the synthesis by adhering to the principles of green chemistry.
This includes the use of renewable starting materials, the reduction of waste through atom-economical reactions, and the use of greener solvents or solvent-free reaction conditions. Catalytic methods, particularly those employing earth-abundant and non-toxic metals, should be prioritized over stoichiometric reagents. Biocatalysis, using enzymes to perform specific chemical transformations, offers a highly sustainable and selective approach to synthesis.
Furthermore, the development of one-pot or tandem reactions, where multiple synthetic steps are carried out in a single reaction vessel, can significantly improve efficiency and reduce waste. The lifecycle assessment of the synthetic process, from starting materials to final product, should also be considered to identify areas for improvement in terms of environmental impact.
The following table outlines key green chemistry principles and their potential application in the synthesis of this compound.
| Green Chemistry Principle | Application in Synthesis | Potential Benefit |
| Atom Economy | Employing addition and cycloaddition reactions | Maximization of the incorporation of starting materials into the final product |
| Use of Catalysis | Utilizing transition metal or enzyme catalysts | Reduction of waste and energy consumption |
| Use of Safer Solvents | Employing water, ethanol, or supercritical CO2 as reaction media | Reduced environmental and health impacts |
| Energy Efficiency | Utilizing microwave-assisted synthesis or mechanochemistry | Reduced reaction times and energy consumption |
| Design for Degradation | Incorporating biodegradable functional groups in derivatives | Reduced persistence in the environment |
Q & A
Q. What are the optimal synthetic routes for preparing 6-(3,5-Difluorophenyl)pyridin-3-ol, and how can purity be ensured?
The synthesis of fluorinated pyridines often involves fluorination of precursor halopyridines. For example, 6-fluoro-3-(4-methoxyphenyl)pyridin-2-ol was synthesized via nucleophilic aromatic substitution using potassium fluoride in dimethyl sulfoxide (DMSO) . For this compound, a multi-step approach is likely:
Coupling Reaction : Suzuki-Miyaura cross-coupling between a boronic acid derivative (e.g., 3,5-difluorophenylboronic acid) and a halogenated pyridine (e.g., 6-bromopyridin-3-ol) using a palladium catalyst .
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate intermediates.
Purity Validation : High-performance liquid chromatography (HPLC) with UV detection (≥95% purity threshold) and nuclear magnetic resonance (NMR) for structural confirmation .
Q. How can the stability of this compound be assessed under experimental conditions?
Stability studies should include:
- Thermal Stability : Thermogravimetric analysis (TGA) to determine decomposition temperatures.
- Photostability : Exposure to UV light (e.g., 254 nm) in quartz cuvettes, monitoring degradation via UV-Vis spectroscopy .
- Solvent Compatibility : Solubility tests in common solvents (DMSO, ethanol, water) and stability over 24–72 hours using HPLC .
- Storage Recommendations : Store in inert atmospheres (argon) at –20°C to prevent oxidation or hydrolysis .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- NMR : H and F NMR to confirm substitution patterns (e.g., difluorophenyl group at C6 and hydroxyl at C3) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation (expected [M+H]+ ~248.05 g/mol).
- X-ray Crystallography : For solid-state structure determination, as demonstrated for related fluoropyridines .
Advanced Research Questions
Q. How does the electronic effect of the 3,5-difluorophenyl group influence the compound’s reactivity in cross-coupling reactions?
The electron-withdrawing nature of fluorine substituents activates the pyridine ring toward nucleophilic substitution but deactivates it toward electrophilic reactions. Computational studies (e.g., density functional theory, DFT) can predict regioselectivity in coupling reactions:
- Hammett Constants : Fluorine’s σ value (~0.34) directs substitution to electron-deficient positions .
- Steric Effects : The 3,5-difluoro substitution minimizes steric hindrance, favoring planar transition states in Suzuki couplings .
Q. What is the role of this compound in structure-activity relationship (SAR) studies for kinase inhibitors?
Fluorinated pyridines are key scaffolds in kinase inhibitors due to their ability to form hydrogen bonds with ATP-binding pockets. For example:
- Tyrosine Kinase Inhibition : Analogous compounds (e.g., N1-(3,5-difluorophenyl)urea derivatives) show enhanced binding to VEGFR2 and EGFR via fluorine-mediated hydrophobic interactions .
- Bioisosteric Replacement : The difluorophenyl group may replace chlorophenyl or methyl groups to improve metabolic stability and solubility .
Q. How can computational modeling guide the design of derivatives with improved binding affinity?
- Molecular Docking : Use software like AutoDock Vina to simulate interactions with target proteins (e.g., PDB: 1M17 for kinases). Focus on fluorine’s role in stabilizing π-stacking with phenylalanine residues .
- Pharmacophore Modeling : Identify critical features (e.g., hydroxyl group for hydrogen bonding, difluorophenyl for hydrophobic contact) .
- ADMET Prediction : Tools like SwissADME predict logP (estimated ~2.1) and metabolic liabilities (e.g., CYP450 interactions) .
Q. What analytical challenges arise in detecting trace impurities during scale-up synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
